2,6-Dimethoxy-1,4-Benzoquinone

Chagas disease Enzymology Drug Discovery

Select 2,6-Dimethoxy-1,4-benzoquinone (DMBQ, CAS 26547-64-8, neutral form CAS 530-55-2) for its non-interchangeable 2,6-substitution pattern. Compared to non-methoxylated BQs or the 2,5-isomer, DMBQ is the superior electron acceptor for T. cruzi galactonolactone oxidase (TcGAL), essential for Chagas disease inhibitor screening. Its defined MIC/MBC against Streptococcus spp. (7.8 µg/mL) and excellent kinetic profile as a G. trabeum reductase substrate (KM 6.8 µM) make it the benchmark for antimicrobial and fungal enzyme studies, as well as a key precursor for patented hydroxylated antioxidants (EP 2 332 898 A1).

Molecular Formula C8H8O4
Molecular Weight 168.15 g/mol
CAS No. 26547-64-8
Cat. No. B7770998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethoxy-1,4-Benzoquinone
CAS26547-64-8
Molecular FormulaC8H8O4
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCOC1=CC(=O)C=C(C1=O)OC
InChIInChI=1S/C8H8O4/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4H,1-2H3
InChIKeyOLBNOBQOQZRLMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.06e+004 mg/L @ 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethoxy-1,4-Benzoquinone (CAS 26547-64-8): Core Structural and Functional Context for Informed Procurement


2,6-Dimethoxy-1,4-benzoquinone (DMBQ, CAS 530-55-2 for the neutral quinone; CAS 26547-64-8 for its semiquinone radical form) is a naturally occurring para-benzoquinone derivative characterized by two methoxy groups at the 2 and 6 positions [1]. This substitution pattern confers distinct redox properties, enabling it to act as an effective electron acceptor in enzymatic systems and to participate in the generation of reactive oxygen species (ROS), which underpins much of its reported biological activity [2]. The compound is found in diverse natural sources, including fermented wheat germ extract (FWGE) where it is considered the primary bioactive constituent, as well as in plant species like Vitis coignetiae [3].

2,6-Dimethoxy-1,4-Benzoquinone: Why Substitution with Generic 1,4-Benzoquinones or Other Methoxy Isomers Risks Experimental Failure


While the 1,4-benzoquinone (BQ) scaffold is a common pharmacophore and redox-active core, the specific 2,6-dimethoxy substitution pattern on 2,6-DMBQ dictates its unique biochemical and biophysical properties, making it non-interchangeable with other BQ derivatives. The position and number of methoxy groups directly influence redox potential, electron transfer efficiency, and molecular interactions [1]. For instance, the 2,6-isomer exhibits a markedly different reactivity and electronic profile compared to the 2,5-isomer due to the altered symmetry and electron density distribution . Furthermore, the presence of methoxy groups is a critical determinant for recognition and efficient electron acceptance by specific enzymatic targets, such as galactonolactone oxidase from Trypanosoma cruzi (TcGAL), where non-methoxylated BQs like 2,5-dihydroxy-1,4-benzoquinone demonstrate significantly lower activity [2]. Substituting 2,6-DMBQ with a generic BQ or a different methoxy isomer will not recapitulate its specific effects in assays designed to measure these structure-dependent activities.

2,6-Dimethoxy-1,4-Benzoquinone: A Quantitative Evidence Guide for Differentiated Product Selection


Superior Electron Acceptor Activity for TcGAL Enzyme Compared to 2,5-Dihydroxy-1,4-Benzoquinone

2,6-Dimethoxy-1,4-benzoquinone (DMBQ) is a significantly more effective electron acceptor for the T. cruzi enzyme galactonolactone oxidase (TcGAL) than the non-methoxylated analog, 2,5-dihydroxy-1,4-benzoquinone. While specific kinetic parameters (e.g., kcat/KM) are not provided in the available data, the qualitative assessment from the study firmly establishes DMBQ's superior efficacy [1][2].

Chagas disease Enzymology Drug Discovery

Potent Antimicrobial Activity Against Gram-Positive Bacteria with Defined MIC and MBC Values

2,6-Dimethoxy-1,4-benzoquinone (DMBQ) demonstrates potent antibacterial activity against specific Gram-positive strains. For Streptococcus pyogenes and S. mitis, the Minimum Inhibitory Concentration (MIC) is 7.8 µg/mL, and the Minimum Bactericidal Concentration (MBC) is also 7.8 µg/mL. For S. mutans, the MIC is 15.6 µg/mL and the MBC is 31.2 µg/mL . These values provide a clear benchmark for activity.

Antimicrobial Natural Product Food Safety

High Substrate Affinity for Fungal NADH-Dependent 1,4-Benzoquinone Reductase

2,6-Dimethoxy-1,4-benzoquinone (2,6-DMBQ) is an excellent substrate for an NADH-dependent 1,4-benzoquinone reductase isolated from the brown-rot fungus Gloeophyllum trabeum. The enzyme exhibits a low apparent KM of 6.8 µM and a high turnover number (kcat) of 1.0 × 10³ s⁻¹ for 2,6-DMBQ reduction [1]. The reaction follows a ping-pong mechanism with a 1:1 stoichiometry for NADH oxidation to 2,6-DMBQ reduction [1].

Enzyme Kinetics Bioremediation Biochemistry

High-Value Starting Material for Next-Generation Antioxidants as Evidenced by Patent Activity

The unique chemical reactivity of 2,6-dimethoxy-1,4-benzoquinone (DMBQ) has been leveraged in a European Union patent (EP 2 332 898 A1) for the development of a new class of benzoquinone-based antioxidants [1][2]. The invention describes the production of highly polar, redox-active compounds derived from DMBQ and Coenzyme Q0 via a specific alkaline treatment, which induces hydroxylation [3]. These hydroxylated derivatives (OHBQs) are claimed to be stronger radical scavengers and redox-switchable metal ligands compared to their parent BQs [3].

Antioxidant Chemical Biology Intellectual Property

Inhibition of Human Hexokinase HKDC1 as a Potential Anti-Cancer Strategy

2,6-Dimethoxy-1,4-benzoquinone (DMBQ) inhibits the human hexokinase isoform HKDC1 with an IC50 value of 2.49 × 10³ nM (or 2.49 µM) [1]. This enzyme plays a role in glucose metabolism, and its inhibition is a potential strategy for targeting cancer cells [2].

Cancer Metabolism Glycolysis Enzyme Inhibition

Defined In Vitro Toxicity Profile for Ecotoxicology and Lead Optimization Studies

The aquatic toxicity of 2,6-dimethoxy-1,4-benzoquinone (DMBQ) has been experimentally determined using the Tetrahymena pyriformis model, yielding a pIGC50 (40-h) value of 1.99 (log(1/IGC50) in L/mmol) [1]. This value is part of a structure-activity relationship (SAR) study on quinone-induced toxicity [1].

Toxicology Ecotoxicology QSAR

2,6-Dimethoxy-1,4-Benzoquinone: Optimal Application Scenarios Derived from Quantitative Evidence


Development of Spectrophotometric Assays for Chagas Disease Drug Targets

Given its superior electron acceptor activity for the T. cruzi enzyme TcGAL compared to non-methoxylated analogs, 2,6-dimethoxy-1,4-benzoquinone (DMBQ) is the optimal choice for developing and running spectrophotometric assays to measure TcGAL activity. This application is particularly relevant for screening inhibitors as potential therapeutics for Chagas disease [1][2].

Antimicrobial Susceptibility Testing and Natural Product Benchmarking

The well-defined Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for several Streptococcus species (e.g., 7.8 µg/mL for S. pyogenes) provide a clear and reproducible benchmark. Researchers can reliably use DMBQ as a positive control or for comparative studies when investigating the antimicrobial potential of other natural or synthetic compounds against these specific Gram-positive pathogens [1].

Biochemical Characterization of Fungal Quinone Reductases

The excellent kinetic profile of 2,6-DMBQ as a substrate for the NADH-dependent 1,4-benzoquinone reductase from G. trabeum (KM = 6.8 µM, kcat = 1.0 × 10³ s⁻¹) makes it the substrate of choice for characterizing this and similar fungal enzymes. It is particularly well-suited for studies investigating the role of quinone reductases in fungal physiology, lignocellulose degradation, or bioremediation processes [1].

Synthesis of Next-Generation, Patented Hydroxylated Antioxidants

2,6-DMBQ is a key starting material for synthesizing a new class of hydroxylated benzoquinone-based antioxidants (OHBQs), as described in European patent EP 2 332 898 A1. These derivatives are demonstrated to be superior radical scavengers and metal ligands. Procurement of high-purity DMBQ enables research and development in this patented area, with potential applications in the pharmaceutical, cosmetic, and chemical industries [1][2].

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